molecular formula C11H19NO3 B1372633 tert-butyl (S)-3-methyl-4-oxopiperidine-1-carboxylate CAS No. 2092486-33-2

tert-butyl (S)-3-methyl-4-oxopiperidine-1-carboxylate

Cat. No. B1372633
M. Wt: 213.27 g/mol
InChI Key: VWSBNWIPICCWAM-QMMMGPOBSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “tert-butyl (S)-3-methyl-4-oxopiperidine-1-carboxylate” are not available, tert-butyl groups are often introduced into molecules through reactions with tert-butyl alcohol or its derivatives .

Scientific Research Applications

Synthesis as an Intermediate in Jak3 Inhibitor Production

The compound tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is crucial in synthesizing the novel protein tyrosine kinase Jak3 inhibitor—CP-690550. An efficient synthesis method has been developed, starting from 4-methylpyridinium and proceeding through a series of chemical reactions. The overall yield of this method reaches 80.2%, presenting advantages like easily obtained raw materials and simplicity, suitable for industrial scale-up (Chen Xin-zhi, 2011).

Application in Piperidine Derivatives Synthesis

The synthesis of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives, which are important for producing piperidine derivatives, has been explored. These derivatives are promising synthons for creating diverse piperidine derivatives, used in various scientific and industrial applications (A. I. Moskalenko & V. Boev, 2014).

Molecular Structure and Packing

X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, a related compound, revealed significant insights into its molecular packing and structure, characterized by strong O-H...O=C hydrogen bonds, forming infinite chains in the crystal structure. Such studies are vital in understanding the physical properties of these compounds for scientific research (C. Didierjean et al., 2004).

Synthesis of Anticancer Drug Intermediates

tert-Butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, was synthesized in a study. The process was optimized for high yield, demonstrating the compound's role in developing novel anticancer treatments (Binliang Zhang et al., 2018).

properties

IUPAC Name

tert-butyl (3S)-3-methyl-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-8-7-12(6-5-9(8)13)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSBNWIPICCWAM-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCC1=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (S)-3-methyl-4-oxopiperidine-1-carboxylate

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